molecular formula C34H34N4O4 B1266152 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one CAS No. 29199-09-5

3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one

Cat. No. B1266152
CAS RN: 29199-09-5
M. Wt: 562.7 g/mol
InChI Key: XZXFZILEZWXEND-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves the use of reagents like Lawesson's reagent for thionation and involves microwave-assisted organic synthesis for efficient yield (Su et al., 2008); (Perkins et al., 2017).

Molecular Structure Analysis

  • The molecular structure of related compounds exhibits specific dihedral angles between key groups, contributing to their chemical behavior. The angles between the benzene rings and other groups in the xanthene system are crucial for understanding their reactivity and interaction with other molecules (Su et al., 2008).

Chemical Reactions and Properties

  • The compounds in this category often demonstrate selective and sensitive recognition in chemical reactions, which is a key property for developing probes and sensors. For instance, they show a significant response when reacting with specific ions like Hg2+ (Liu et al., 2013).

Physical Properties Analysis

  • These compounds generally exhibit high solubility in organic solvents and form transparent, flexible films. Their low moisture absorption rates and low dielectric constants are notable (Zhang et al., 2010).

Chemical Properties Analysis

  • The chemical properties of such compounds include their ability to form strong hydrogen bonding in their molecular packing, contributing to their stability and reactivity (Deng et al., 2009).
  • They are often used as building blocks in the synthesis of polyimides and other polymers, indicating their versatility in material science applications (Shu-jiang et al., 2011).

Scientific Research Applications

1. Corrosion Detection in Steel and Aluminum

The compound is utilized in smart coatings for early detection of corrosion in metals such as steel and aluminum. When integrated into epoxy-based coatings, it exhibits "turn-on" fluorescence in response to ferric ions produced during corrosion, allowing early detection before significant metal damage occurs. This non-destructive method signals the need for maintenance to prevent serious damage to the metal structure. The same principle is applied for aluminum, with the compound indicating acidic pH produced at the anodic site of localized aluminum corrosion, aiding in the early detection of pitting corrosion (Augustyniak et al., 2009), (Zhang et al., 2013), (Augustyniak & Ming, 2011).

2. Fluorescence Sensing and Imaging

The compound, as part of rhodamine derivatives, is involved in designing fluorescence turn-on chemosensors for metal ion recognition, such as Hg(II) and Zn(II). These sensors exhibit selective fluorescence emission in the presence of specific metal ions, enabling their use in various analytical applications, including environmental monitoring and quality control in industrial processes. The fluorescence intensity variations correlate with the concentration of the metal ions, providing a quantitative method for detection (Tong et al., 2014), (Dhara et al., 2013), (Li & Meng, 2014).

3. Analytical Applications in Food and Environmental Testing

The compound has been used to develop sensitive methods for measuring aluminum in food samples and detecting mercury in environmental samples. The fluorescence properties of the compound enable highly selective and sensitive detection, with the intensity of fluorescence being a linear function of the concentration of the metal. This application is crucial for ensuring food safety and environmental health (Yildiz et al., 2017), (Liu et al., 2013).

4. Material Science and Polymer Research

The compound is involved in the synthesis of novel polyimides and organosoluble materials. It's used to derive new materials with unique properties such as high optical transparency, low moisture absorption, and excellent thermal stability. These materials have potential applications in various high-tech fields, including electronics and aerospace (Zhang et al., 2010).

properties

IUPAC Name

3',6'-bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4/c1-5-35(6-2)25-17-19-29-31(21-25)42-32-22-26(36(7-3)8-4)18-20-30(32)34(29)28-12-10-9-11-27(28)33(39)37(34)23-13-15-24(16-14-23)38(40)41/h9-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFZILEZWXEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183459
Record name 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one

CAS RN

29199-09-5
Record name 3′,6′-Bis(diethylamino)-2-(4-nitrophenyl)spiro[1H-isoindole-1,9′-[9H]xanthen]-3(2H)-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-bis(diethylamino)-2-(4-nitrophenyl)spiro[1H-isoindole-1,9'-[9H]xanthene]-3(2H)-one
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